![molecular formula C9H9F3N4O B2997942 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 1494576-18-9](/img/structure/B2997942.png)

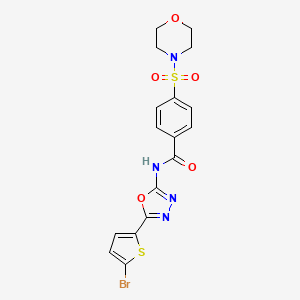

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

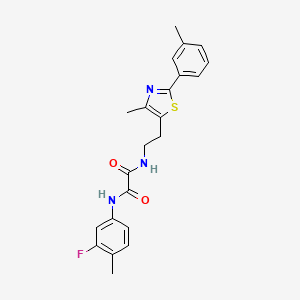

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one is a unique organic compound known for its diverse applications in chemistry and related fields. This compound features a triazole ring and a pyrazine ring, making it of significant interest for synthetic chemists exploring novel reaction pathways and biological researchers investigating its potential medicinal properties.

Wirkmechanismus

Target of Action

The primary targets of this compound are human colon cancer cell lines, specifically HCT-116 and HT-29 . These cell lines are often used in research to study the effects of potential anti-cancer compounds.

Mode of Action

The compound interacts with its targets by inducing the mitochondrial apoptotic pathway . This is achieved by up-regulating Bax, a pro-apoptotic protein, and down-regulating Bcl2, an anti-apoptotic protein . This leads to the activation of Caspase 3, a crucial enzyme in the execution-phase of cell apoptosis .

Biochemical Pathways

The compound affects the mitochondrial apoptotic pathway, a biochemical pathway that controls programmed cell death . The up-regulation of Bax and down-regulation of Bcl2 lead to an imbalance in the Bcl-2 family of proteins, causing the outer mitochondrial membrane to become permeable . This results in the release of cytochrome c from the mitochondria into the cytosol, where it binds with Apaf-1 and ATP, which then bind to pro-caspase-9 to create a protein complex known as an apoptosome. The apoptosome cleaves the pro-caspase to its active form of caspase-9, which then activates the effector caspase-3 .

Result of Action

The result of the compound’s action is the initiation of cell death via the mitochondrial apoptotic pathway in HT-29 cells . This is significant as it demonstrates the compound’s potential as an anti-cancer agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one typically involves the following steps:

Starting Materials: The process begins with precursors such as trifluoromethyl ketones and triazole compounds.

Reaction Conditions: The key steps include cyclization reactions under controlled temperature and pressure, often using acidic or basic catalysts to facilitate ring formation.

Specific Steps:

Reaction of a trifluoromethyl ketone with a suitable triazole precursor.

Formation of the pyrazine ring through intramolecular cyclization.

Purification and isolation of the final product via chromatographic techniques.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes:

Oxidation: The compound may undergo oxidation reactions at the prop-2-en-1-one moiety, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the prop-2-en-1-one group into alcohols or alkanes.

Substitution: The triazole and pyrazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used:

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Lithium aluminium hydride, sodium borohydride.

Substitution Conditions: Solvents like dimethylformamide (DMF), catalysts such as palladium on carbon.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various functionalized derivatives depending on the substituent added.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Novel Syntheses: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Catalysis: Used in studies related to catalytic reactions involving triazole and pyrazine rings.

Biology:

Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes due to the presence of the triazole ring.

Ligand Studies: Acts as a ligand in coordination chemistry for metal complex formation.

Medicine:

Drug Development: Explored for its potential as an active pharmaceutical ingredient in antifungal, antibacterial, and anticancer agents.

Industry:

Material Science: Utilized in the development of novel materials with specific properties derived from the trifluoromethyl group.

Agriculture: Potential use in agrochemicals for pest control.

Vergleich Mit ähnlichen Verbindungen

Triazole Derivatives: Compounds like 1,2,4-triazole exhibit similar enzyme inhibition properties but lack the trifluoromethyl and pyrazine features.

Pyrazine Derivatives: Pyrazinamide, used as an anti-tuberculosis drug, shares the pyrazine ring but has different substituents and biological activity.

Uniqueness: 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one stands out due to the combination of trifluoromethyl, triazole, and pyrazine components, offering a unique profile in terms of chemical reactivity and biological interactions.

Hope this covers everything you need! What more can I add?

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNPGFIGBVWWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)

![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)

![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2997869.png)

![3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2997870.png)

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide](/img/structure/B2997874.png)

![1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2997875.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2997878.png)